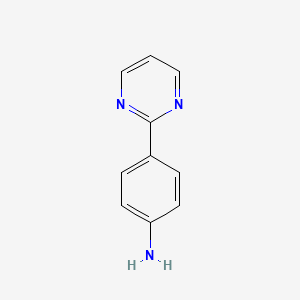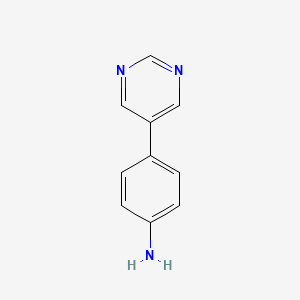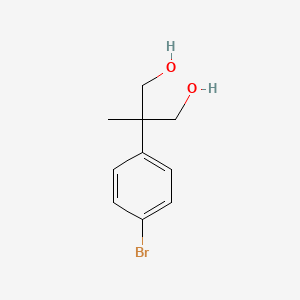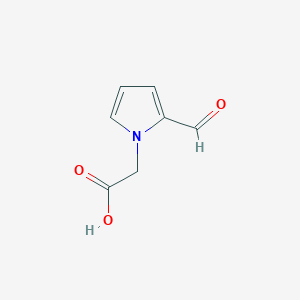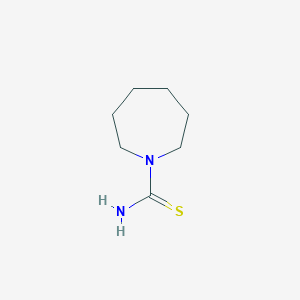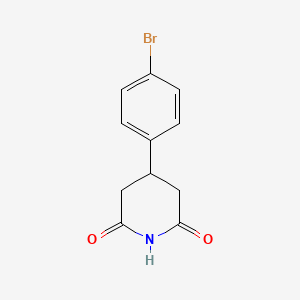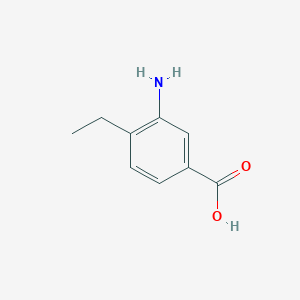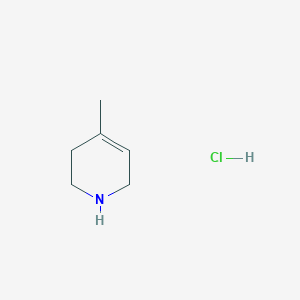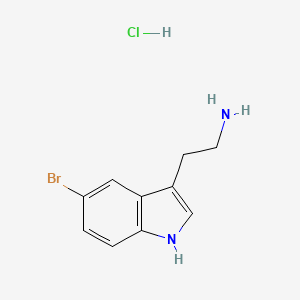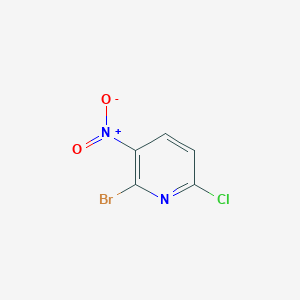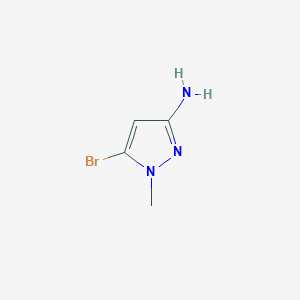![molecular formula C12H11NS B1281909 3-[(Phenylsulfanyl)methyl]pyridine CAS No. 69966-47-8](/img/structure/B1281909.png)
3-[(Phenylsulfanyl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(Phenylsulfanyl)methyl]pyridine” is a heterocyclic organic compound with a sulfide group and a methyl group at the 3rd position of the pyridine ring. It has a molecular weight of 201.29 g/mol .
Molecular Structure Analysis
The molecular structure of “3-[(Phenylsulfanyl)methyl]pyridine” consists of a pyridine ring with a methyl group and a phenylsulfanyl group attached at the 3rd position. The InChI code for this compound is1S/C12H11NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 . Chemical Reactions Analysis
While specific chemical reactions involving “3-[(Phenylsulfanyl)methyl]pyridine” are not detailed in the literature, pyridine derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo cross-coupling reactions with aryl bromides in the presence of palladium catalysts .Applications De Recherche Scientifique
Selective Receptor Antagonism : A study by Cosford et al. (2003) described the synthesis of a compound more potent and selective than 2-Methyl-6-(phenylethynyl)pyridine, a known mGlu5 receptor antagonist, indicating its potential use in anxiety treatment.
Supramolecular Aggregation : Research by Suresh et al. (2007) focused on polysubstituted pyridines similar to 3-[(Phenylsulfanyl)methyl]pyridine, examining their crystal structures and intermolecular interactions, which have implications in materials science.
Sonochemical Degradation : A study by Daware and Gogate (2020) investigated the sonochemical degradation of 3-Methyl pyridine, a structurally similar compound, for environmental remediation.
Fluorescent Sensing : Hagimori et al. (2011) developed a fluorescent probe based on pyridine-pyridone skeleton, demonstrating potential in detecting Zn(2+).
Molecular Synthesis and Biological Activity : The study by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules, revealing their high antiproliferative activity against various cancer cell lines.
Safety and Hazards
The safety information for “3-[(Phenylsulfanyl)methyl]pyridine” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Orientations Futures
While specific future directions for “3-[(Phenylsulfanyl)methyl]pyridine” are not mentioned in the literature, pyridine derivatives are of significant interest in various research fields due to their unique heteroaromatic functional role in organic chemistry, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores in medicinal chemistry . This suggests that “3-[(Phenylsulfanyl)methyl]pyridine” could potentially be explored in these areas.
Propriétés
IUPAC Name |
3-(phenylsulfanylmethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQODOCQHFQGPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499634 |
Source


|
| Record name | 3-[(Phenylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Phenylsulfanyl)methyl]pyridine | |
CAS RN |
69966-47-8 |
Source


|
| Record name | 3-[(Phenylthio)methyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69966-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Phenylsulfanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

